N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
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Properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-12(2)19-24-25-20(27-19)23-18(26)15-11-17(13-7-9-21-10-8-13)22-16-6-4-3-5-14(15)16/h3-12H,1-2H3,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOPWWWGHPHBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole ring and a quinoline moiety. Its molecular formula is with a molecular weight of approximately .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The mechanisms of action include:
- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives have been shown to inhibit nucleic acid synthesis, leading to reduced cell proliferation in cancer cell lines .
- Targeting Key Kinases : These compounds can interact with kinases involved in tumorigenesis, thereby impeding cancer progression .
Case Study : A study evaluated the effect of various thiadiazole derivatives on MDA-MB-231 breast cancer cells. The compound exhibited an IC50 value significantly lower than that of cisplatin, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 3.3 |
| Cisplatin | MDA-MB-231 | 10.0 |
Antibacterial Activity
Thiadiazole derivatives have also demonstrated significant antibacterial properties. In vitro studies indicate that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Research Findings : The compound was tested against Mycobacterium smegmatis and exhibited a minimum inhibitory concentration (MIC) of , outperforming traditional antibiotics like isoniazid .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Mycobacterium smegmatis | 26.46 |
| Isoniazid | 12 |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been explored through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Mechanism : The compound's structure allows it to modulate pathways involved in inflammation, potentially through inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Scientific Research Applications
Molecular Formula
Molecular Weight
Antimicrobial Properties
Research indicates that compounds similar to N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide exhibit significant antimicrobial activity against various pathogens. For instance:
| Pathogen | Activity Type | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Antibacterial | |
| Candida albicans | Antifungal |
These findings suggest that the compound could be developed as a new class of antimicrobial agents.
Anticancer Potential
Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. In silico docking studies have indicated that this compound may interact effectively with cancer-related targets, suggesting its potential as an anticancer agent.
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial properties of synthesized thiadiazole derivatives against various bacterial strains using the disc diffusion method. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a therapeutic agent in infectious diseases .
- Molecular Docking Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
